

Buparlisib (BKM120): A Technical Guide to Target Binding and Selectivity

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Compound of Interest		
Compound Name:	Buparlisib Hydrochloride	
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Introduction

Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated in oncology.[1][2] As a member of the 2,6-dimorpholinopyrimidine derivative family, buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme.[1][3] This action prevents the phosphorylation of key downstream effectors, most notably AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an indepth overview of the target binding, selectivity, and experimental methodologies used to characterize buparlisib.

Target Binding and Selectivity

Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110 α , p110 β , p110 δ , and p110 γ) in the nanomolar range.[5][6] Its inhibitory activity has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Biochemical Assay Data



The following table summarizes the in vitro inhibitory activity of buparlisib against class I PI3K isoforms and other related kinases.

Target	IC50 (nM)	Assay Type
p110α	52	Cell-free
p110β	166	Cell-free
p110δ	116	Cell-free
р110у	262	Cell-free
Vps34	2,400	Cell-free
mTOR	4,600	Cell-free
DNAPK	Reduced Potency	Cell-free
ΡΙ4Κβ	Little Activity	Cell-free
Data sourced from multiple studies.[5][7]		

Buparlisib exhibits significantly reduced potency against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases, demonstrating its selectivity for class I isoforms.[5][8] It has also been shown to be at least 50-fold more specific for PI3K compared to other protein kinases.[9][10]

Cellular Activity

In cellular assays, buparlisib effectively inhibits the PI3K pathway, leading to a decrease in the phosphorylation of AKT (p-Akt) and downstream effectors like p70 S6 kinase (p-S6K) and 4E-BP1.[10][11] The anti-proliferative activity of buparlisib has been demonstrated in a wide range of cancer cell lines, with GI50 (concentration for 50% growth inhibition) values often in the nanomolar range.[5] For instance, in PI3K-deregulated cell lines such as A2780, U87MG, MCF7, and DU145, the GI50 ranges from 0.1 to 0.7 μ M.[5]

Off-Target Activity

Notably, at higher concentrations, buparlisib has been found to interfere with tubulin polymerization, leading to a G2/M phase cell cycle arrest.[9][12][13] This off-target effect is

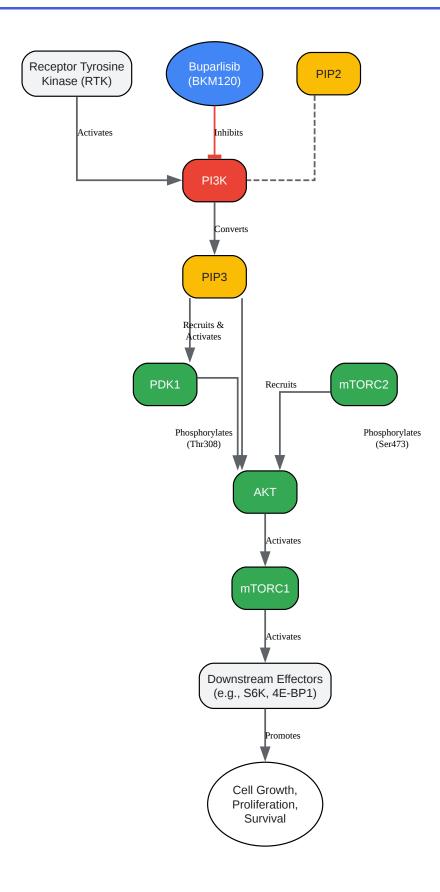


considered to contribute to its anti-proliferative activity, particularly at micromolar concentrations.[12][14]

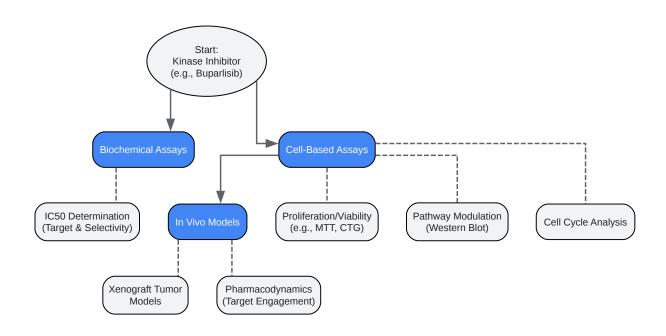
Signaling Pathway

Buparlisib exerts its primary effect by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by buparlisib.









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